

Thermodynamic Properties and Stability of 2,3-Dihydrofuran: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dihydrofuran

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Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties and stability of **2,3-dihydrofuran** (C_4H_6O), a heterocyclic organic compound of interest in various chemical and pharmaceutical applications. The document consolidates key thermodynamic data, including the standard enthalpy, entropy, and Gibbs free energy of formation, presented in a clear tabular format. Furthermore, it delves into the stability and reactivity of **2,3-dihydrofuran**, with a focus on its thermal isomerization. Detailed experimental and computational methodologies commonly employed for the determination of these properties are also described. Visual representations of key reaction pathways are provided to facilitate a deeper understanding of the molecule's behavior.

Thermodynamic Properties of 2,3-Dihydrofuran

The thermodynamic parameters of a compound are crucial for understanding its stability, reactivity, and potential for use in chemical synthesis. The standard enthalpy of formation (ΔH_f°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔG_f°) for **2,3-dihydrofuran** in the gaseous state at 298.15 K are summarized below.

Thermodynamic Property	Value	Units	Reference(s)
Standard Enthalpy of Formation (Gas), ΔH_f°	-75.00	$\text{kJ}\cdot\text{mol}^{-1}$	[1]
-77 \pm 3	$\text{kJ}\cdot\text{mol}^{-1}$	[2]	
-72.2 \pm 0.4	$\text{kJ}\cdot\text{mol}^{-1}$	[2]	
Standard Molar Entropy (Gas), S°	292.57	$\text{J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$	[1]
Standard Gibbs Free Energy of Formation (Gas), ΔG_f°	-11.97	$\text{kJ}\cdot\text{mol}^{-1}$	Calculated

Note: The Standard Gibbs Free Energy of Formation was calculated using the values for ΔH_f° ($-75.00 \text{ kJ}\cdot\text{mol}^{-1}$) and S° ($292.57 \text{ J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$) from the CCCBDB[1] and the standard molar entropies of the constituent elements.

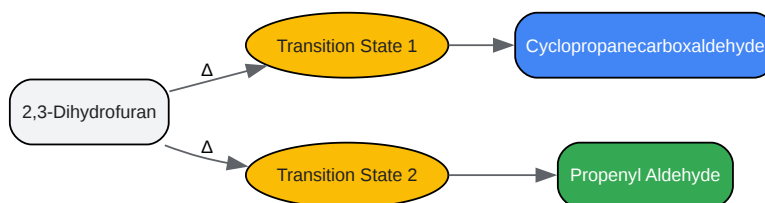
Stability and Reactivity

2,3-Dihydrofuran is a cyclic enol ether. Its stability and reactivity are influenced by several factors, including ring strain and the presence of the double bond adjacent to the oxygen atom.

Ring Strain: Five-membered rings like **2,3-dihydrofuran** possess a moderate degree of ring strain, which influences their reactivity. This strain is a combination of angle strain and torsional strain. The molecule is not planar, adopting a puckered conformation to alleviate some of this strain.[3]

Thermal Isomerization: A key aspect of the thermal chemistry of **2,3-dihydrofuran** is its propensity to undergo ring-opening isomerization at elevated temperatures. The primary products of this unimolecular reaction are propenyl aldehyde and cyclopropanecarboxaldehyde.[4] This

contrasts with its isomer, 2,5-dihydrofuran, which primarily eliminates hydrogen to form furan.[4] The isomerization reactions are significantly faster than fragmentation at lower temperatures.[4]



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Figure 1. Thermal isomerization of **2,3-dihydrofuran**.

Peroxide Formation: Like many ethers, **2,3-dihydrofuran** can form explosive peroxides upon exposure to air and light.[5] This is a critical safety consideration for its storage and handling.

Experimental and Computational Methodologies

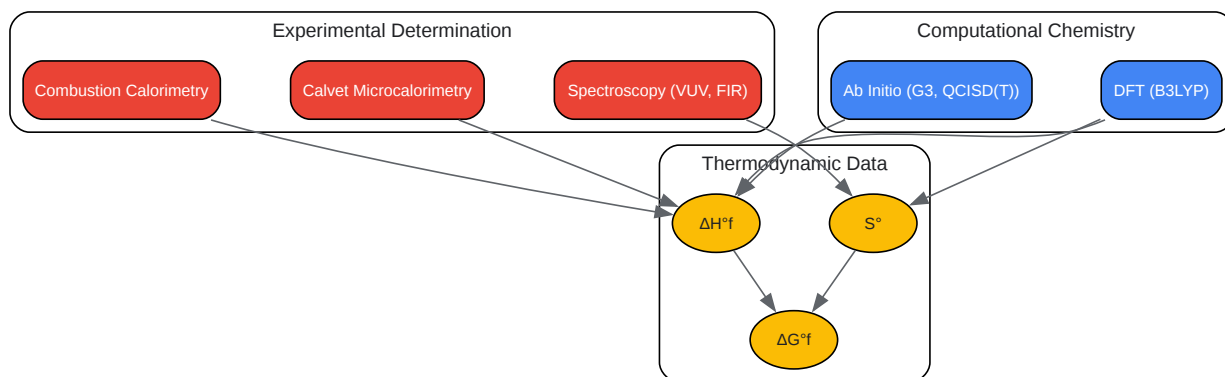
The determination of the thermodynamic properties of **2,3-dihydrofuran** and related compounds involves a combination of experimental techniques and theoretical calculations.

Experimental Protocols

- **Combustion Calorimetry:** This is a primary method for determining the standard enthalpy of formation (ΔH_f°). A known mass of the substance is completely combusted in a bomb calorimeter, and the heat released is measured. From the energy of combustion, the enthalpy of formation can be calculated. For furan derivatives, this technique has been used to obtain reliable thermochemical data.[6]
- **Calvet Microcalorimetry:** This technique is employed to measure enthalpies of vaporization. The heat absorbed during the phase transition from liquid to gas is measured at a constant temperature, which is essential for converting condensed-phase enthalpy of formation data to the gas phase.[6]
- **Spectroscopy:** High-resolution vacuum ultraviolet (VUV) absorption spectroscopy, often utilizing a synchrotron light source, provides information about the electronic structure and excited states of molecules like **2,3-dihydrofuran**. [7][8] Far-infrared spectroscopy is used to study the ring-puckering vibrations, which gives insight into the molecule's conformation and the energy barrier to planarity.[3]

Computational Chemistry

- **Ab Initio and Density Functional Theory (DFT) Calculations:** Quantum chemical methods are powerful tools for calculating thermodynamic properties. High-level methods like G3 and QCISD(T) have been used to compute the enthalpies of formation of furan derivatives, often showing good agreement with experimental data.[4][6] DFT methods, such as B3LYP, are used to explore potential energy surfaces, locate transition states, and calculate reaction energetics for processes like isomerization.[4]



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